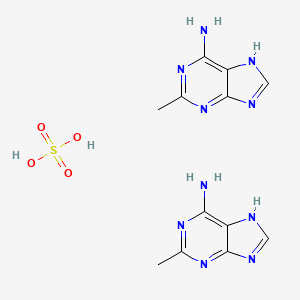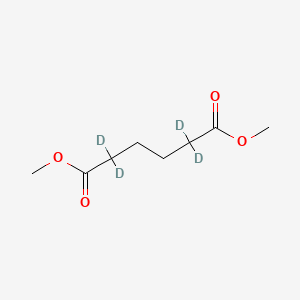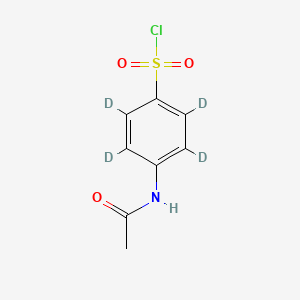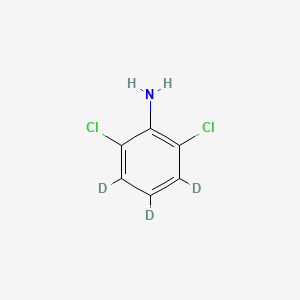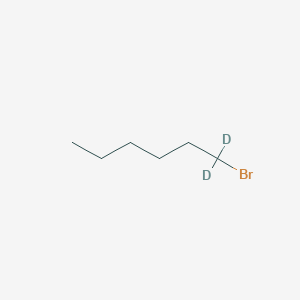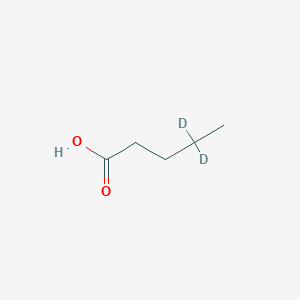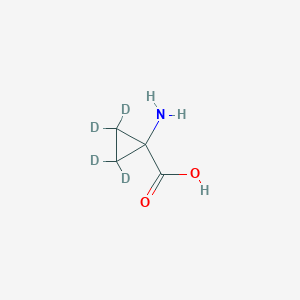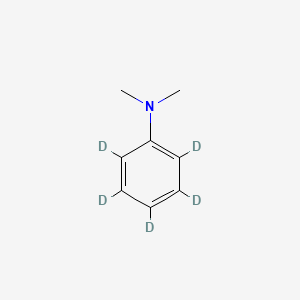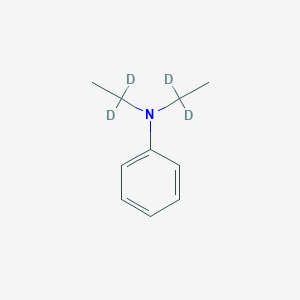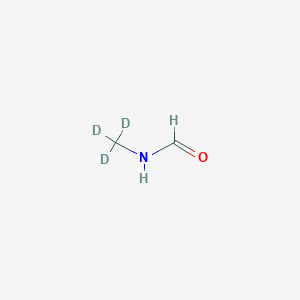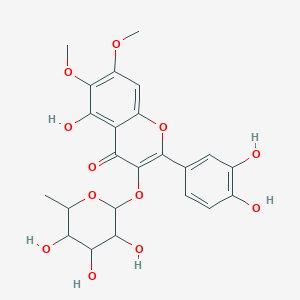
Eupatolin
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antidiabetic Effects
Eupatilin, derived from Artemisia princeps, has been studied for its effects on blood glucose regulation and pancreatic beta-cell function in type 2 diabetic mice. It was found to significantly lower fasting blood glucose concentration and increase hepatic glycogen content. In particular, it reduced hemoglobin A(1c) and plasma glucagon levels while increasing plasma insulin and adiponectin levels. These effects suggest that eupatilin enhances hepatic and plasma glucose metabolism as well as insulin secretion in type 2 diabetic mice (Kang et al., 2008).
Anti-Inflammatory and Antioxidant Effects
Eupafolin, another major component of eupatilin, has been shown to inhibit prostaglandin-E2 production and cyclooxygenase-2 (COX-2) expression in LPS-stimulated human dermal fibroblasts. This inhibition involves blocking the JNK/AP-1 and Nox2/p47(phox) pathway, demonstrating potential use in treating inflammatory responses associated with dermatologic diseases (Tsai et al., 2014).
Anticancer Properties
Eupafolin has been found to induce apoptosis in human cervical adenocarcinoma HeLa cells. This effect is mediated by caspase-dependent pathways, involving caspases-3, -9, and -8, initiated by the Bcl-2-dependent loss of mitochondrial membrane potential (Chung et al., 2010).
Dermatological Applications
Eupafolin ameliorates COX-2 expression and PGE2 production in human keratinocytes exposed to particulate air pollutants. This suggests its potential use in treating or preventing air pollutant-induced inflammatory skin diseases (Lee et al., 2016).
Allergic Inflammatory Response
Eupatilin has been reported to suppress the allergic inflammatory response both in vitro and in vivo. It inhibits the expression and production of pro-inflammatory cytokines, such as IL-1β, TNF-α, and IL-6, and regulates NF-κB activation via the Akt/IKK(α/β) pathway. This positions eupatilin as a potential candidate for the treatment of allergic diseases (Song et al., 2017).
Anti-Inflammatory Effects in Macrophages
Eupafolin's effects in lipopolysaccharide-induced inflammatory responses in RAW264.7 macrophages and mouse skin and lung inflammation models have been studied. It exhibits anti-inflammatory properties, primarily mediated by the inhibition of JNK, suggesting its development as an anti-inflammatory agent (Chen et al., 2016).
Antitumor Activity in Hepatocellular Carcinoma
Eupafolin's antitumor activity, especially on tumor angiogenesis, was studied in hepatocellular carcinoma. It significantly inhibited VEGF-induced cell proliferation, migration, and tube formation of human umbilical vascular endothelial cells, suggesting its potential as an antitumor agent (Jiang et al., 2017).
Broad Pharmacological Profile
Eupafolin has a broad pharmacological profile, effective against various human disorders including tumors, inflammation, melanogenesis, and viral diseases. Its importance in medicine is further highlighted by its anti-tumor, anti-inflammatory, anti-viral, and antioxidant activities (Patel, 2022).
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-8-15(26)18(29)19(30)23(33-8)35-22-17(28)14-12(7-13(31-2)21(32-3)16(14)27)34-20(22)9-4-5-10(24)11(25)6-9/h4-8,15,18-19,23-27,29-30H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZCGVLCUJLTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=C(C(=C3C2=O)O)OC)OC)C4=CC(=C(C=C4)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552970 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one | |
CAS RN |
29725-50-6 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



